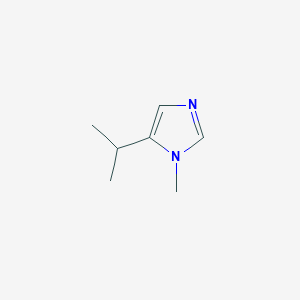

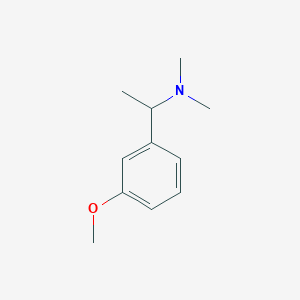

1-(3-methoxyphenyl)-N,N-dimethylethanamine

Übersicht

Beschreibung

1-(3-methoxyphenyl)-N,N-dimethylethanamine, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE is a derivative of ketamine and has been used in scientific research for its unique pharmacological effects. MXE has gained popularity in recent years due to its potential as an alternative to ketamine for the treatment of depression and anxiety disorders.

Wirkmechanismus

1-(3-methoxyphenyl)-N,N-dimethylethanamine acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of NMDA receptors in the brain. NMDA receptors play a crucial role in the regulation of synaptic plasticity, which is the ability of neurons to change their connections in response to stimuli. 1-(3-methoxyphenyl)-N,N-dimethylethanamine also affects the activity of other neurotransmitter systems such as dopamine, serotonin, and noradrenaline.

Biochemische Und Physiologische Effekte

1-(3-methoxyphenyl)-N,N-dimethylethanamine has been shown to produce a range of biochemical and physiological effects, including dissociation, euphoria, hallucinations, and sedation. 1-(3-methoxyphenyl)-N,N-dimethylethanamine has also been found to increase heart rate and blood pressure, which can be potentially dangerous in high doses. 1-(3-methoxyphenyl)-N,N-dimethylethanamine has been shown to have a longer duration of action than ketamine, which makes it a more suitable candidate for therapeutic use.

Vorteile Und Einschränkungen Für Laborexperimente

1-(3-methoxyphenyl)-N,N-dimethylethanamine has several advantages for lab experiments, including its unique pharmacological effects, long duration of action, and potential as an alternative to ketamine. However, 1-(3-methoxyphenyl)-N,N-dimethylethanamine also has several limitations, including its complex synthesis method, potential for cardiovascular side effects, and lack of clinical data on its safety and efficacy.

Zukünftige Richtungen

For 1-(3-methoxyphenyl)-N,N-dimethylethanamine research include its potential as a treatment for depression and anxiety disorders and its use as a tool for studying synaptic plasticity.

Wissenschaftliche Forschungsanwendungen

1-(3-methoxyphenyl)-N,N-dimethylethanamine has been used in scientific research to study its potential as an antidepressant and anxiolytic drug. 1-(3-methoxyphenyl)-N,N-dimethylethanamine has been shown to have a similar mechanism of action to ketamine, which is a known antidepressant drug. 1-(3-methoxyphenyl)-N,N-dimethylethanamine has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 1-(3-methoxyphenyl)-N,N-dimethylethanamine has also been shown to have anxiolytic effects in animal models, which suggests its potential as a treatment for anxiety disorders.

Eigenschaften

CAS-Nummer |

169772-44-5 |

|---|---|

Produktname |

1-(3-methoxyphenyl)-N,N-dimethylethanamine |

Molekularformel |

C11H17NO |

Molekulargewicht |

179.26 g/mol |

IUPAC-Name |

1-(3-methoxyphenyl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C11H17NO/c1-9(12(2)3)10-6-5-7-11(8-10)13-4/h5-9H,1-4H3 |

InChI-Schlüssel |

KFKCIWQNLGOHOA-UHFFFAOYSA-N |

SMILES |

CC(C1=CC(=CC=C1)OC)N(C)C |

Kanonische SMILES |

CC(C1=CC(=CC=C1)OC)N(C)C |

Synonyme |

1-(3-Methoxyphenyl)-N,N-diMethylethanaMine |

Herkunft des Produkts |

United States |

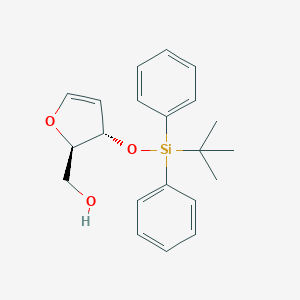

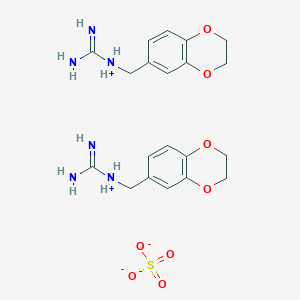

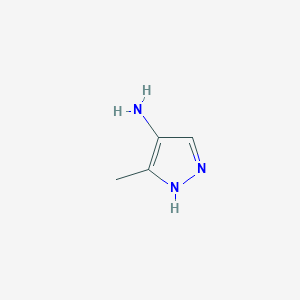

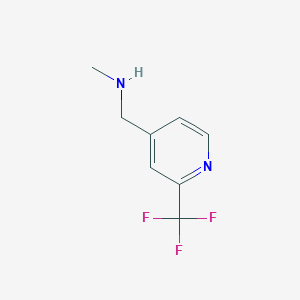

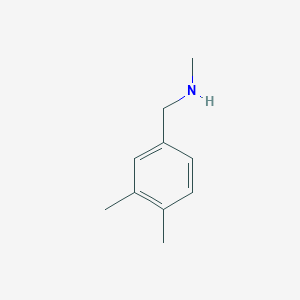

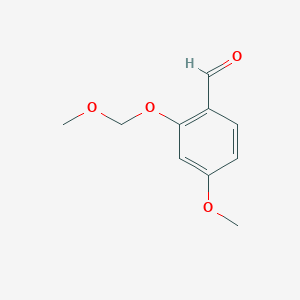

Synthesis routes and methods I

Procedure details

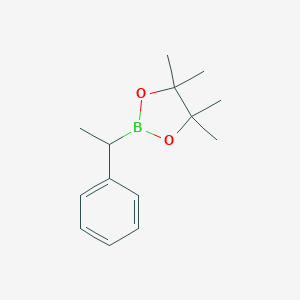

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)

![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)

![3-[4-(Methylthio)phenoxy]propionic acid](/img/structure/B168948.png)